molecular formula C14H10ClN3O3 B11080710 1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B11080710
M. Wt: 303.70 g/mol
InChI Key: MNQWEZCWQMQERR-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring, a cyano group, and a chloro-methylphenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanogen bromide or other cyanating agents.

    Chlorination and methylation: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions using reagents like thionyl chloride and methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar compounds to 1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid include other pyridazine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. For example:

    1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid:

    Other pyridazine derivatives: May have different substituents such as halogens, alkyl groups, or functional groups like hydroxyl or amino groups, leading to variations in their reactivity and biological activity.

Properties

Molecular Formula

C14H10ClN3O3

Molecular Weight

303.70 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C14H10ClN3O3/c1-7-3-4-9(5-11(7)15)18-13(19)10(6-16)8(2)12(17-18)14(20)21/h3-5H,1-2H3,(H,20,21)

InChI Key

MNQWEZCWQMQERR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(C(=N2)C(=O)O)C)C#N)Cl

solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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